5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene
CAS No.: 1417567-29-3
Cat. No.: VC2730685
Molecular Formula: C7H2BrCl3F2O
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417567-29-3 |
|---|---|
| Molecular Formula | C7H2BrCl3F2O |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 5-bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene |
| Standard InChI | InChI=1S/C7H2BrCl3F2O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
| Standard InChI Key | PZDCGMWMFNLYFD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)Br |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)Br |
Introduction
Structural Characteristics
Molecular Structure
The structure of 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene consists of a benzene ring with four substituents arranged in a specific pattern. The benzene core provides the foundation for the attachment of various halogen-containing groups:
-
A bromine atom at position 5
-
Chlorine atoms at positions 1 and 3
-
A chloro(difluoro)methoxy group (-OCF2Cl) at position 2
This arrangement creates a highly substituted aromatic compound with unique electronic and steric properties. The presence of multiple electron-withdrawing groups affects the electron density distribution across the benzene ring, influencing its chemical reactivity and physical properties .
Spectroscopic Characteristics
Mass spectrometry data provides valuable information for the identification and characterization of this compound. Predicted collision cross section (CCS) values for various adducts of the compound are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 290.87853 | 147.9 |
| [M+Na]+ | 312.86047 | 152.2 |
| [M+NH4]+ | 307.90507 | 152.4 |
| [M+K]+ | 328.83441 | 151.0 |
| [M-H]- | 288.86397 | 146.3 |
| [M+Na-2H]- | 310.84592 | 150.7 |
| [M]+ | 289.87070 | 147.4 |
| [M]- | 289.87180 | 147.4 |
These predicted CCS values can facilitate identification using ion mobility-mass spectrometry techniques and provide insights into the three-dimensional structure of the molecule in the gas phase .
Synthesis and Preparation Methods
Related Synthetic Pathways
The synthesis of related compounds provides valuable insights into potential preparation methods. For instance, the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene, as described in Chinese patent CN103664511A, involves diazotization and bromination reactions . This patent outlines a method that simultaneously feeds reactants through a continuous tubular reactor, improving efficiency and yield.
Similarly, patent WO2020114813A1 describes a process for preparing 5-bromo-1,3-dichloro-2-fluoro-benzene through the transformation of 6-bromo-2,4-dichloro-3-fluoroaniline via diazotization and subsequent reactions . These approaches could serve as starting points for developing synthetic routes to 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene, with additional steps to introduce the chloro(difluoro)methoxy group.
Chemical Properties and Reactivity
Electronic Effects
The electronic properties of 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene are significantly influenced by its multiple electron-withdrawing halogen substituents. These substituents create an electron-deficient aromatic system with the following characteristics:
-
Reduced electron density in the benzene ring due to the inductive and resonance effects of the halogen substituents
-
Decreased susceptibility to electrophilic aromatic substitution reactions
-
Increased reactivity toward nucleophilic aromatic substitution, particularly at positions adjacent to the electron-withdrawing groups
-
Specific reactivity patterns resulting from the combination of steric and electronic effects of the various substituents
The chloro(difluoro)methoxy group (-OCF2Cl) contributes both electron-withdrawing properties through the halogen atoms and potential electron-donating effects through the oxygen atom, creating a complex electronic environment .
Physical Properties
Based on its structure and composition, 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene is expected to exhibit physical properties characteristic of heavily halogenated aromatic compounds. While specific experimental data is limited in the available literature, certain properties can be inferred:
-
Physical state: Likely a crystalline solid or dense liquid at room temperature
-
Solubility: Poor solubility in water, but likely soluble in organic solvents such as dichloromethane, chloroform, or dimethyl sulfoxide
-
Stability: Expected to be stable under normal laboratory conditions, but may be sensitive to strong oxidizing or reducing agents
The presence of multiple halogen substituents typically results in compounds with relatively high densities and boiling points compared to their non-halogenated counterparts .
Applications and Research Significance
Current Applications
5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene is primarily designated for research purposes, as indicated by its commercial availability as a research chemical. Its complex structure and unique substitution pattern make it valuable for:
-
Serving as a building block in synthetic organic chemistry
-
Acting as an intermediate in the preparation of more complex functional molecules
-
Use as a reference standard for analytical and spectroscopic studies
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds share structural similarities with 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene, providing a basis for comparison:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | C6H2BrCl2F | 243.89 | Contains a fluoro group at position 2 instead of chloro(difluoro)methoxy |
| 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene | 929621-36-3 | C7H3BrCl2F2O | 291.9 | Contains a difluoromethoxy group (-OCHF2) instead of chloro(difluoro)methoxy |
| 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3 | C6H2BrF2I | 318.89 | Contains difluoro groups at positions 1 and 3, and an iodo group at position 2 |
These structural differences result in variations in physical properties, chemical reactivity, and potential applications .
Structure-Property Relationships
The substitution pattern in 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene confers specific properties that distinguish it from related compounds:
-
Electronic Effects: The chloro(difluoro)methoxy group (-OCF2Cl) at position 2 introduces different electronic effects compared to the simpler fluoro group in 5-Bromo-1,3-dichloro-2-fluorobenzene, potentially altering reactivity patterns and interaction capabilities.
-
Steric Considerations: The relatively bulky chloro(difluoro)methoxy group creates a different steric environment around the benzene ring compared to compounds with smaller substituents, influencing accessibility for reactions and interactions.
-
Lipophilicity and Membrane Permeability: The chloro(difluoro)methoxy group likely increases the lipophilicity of the molecule compared to fluorinated analogues, potentially affecting properties such as membrane permeability and distribution in biological systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume